molecular formula C14H21N B14291377 5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole CAS No. 122299-60-9

5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B14291377
CAS No.: 122299-60-9
M. Wt: 203.32 g/mol
InChI Key: RPBHKTPWEBEIDH-UHFFFAOYSA-N
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Description

5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound It features an indole core structure with two isopropyl groups attached at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-(1H-indol-3-yl)ethanone with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction typically requires refluxing in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced indole compounds, and substituted indoles with various functional groups .

Scientific Research Applications

5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Di(propan-2-yl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

CAS No.

122299-60-9

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

5,6-di(propan-2-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H21N/c1-9(2)12-7-11-5-6-15-14(11)8-13(12)10(3)4/h7-10,15H,5-6H2,1-4H3

InChI Key

RPBHKTPWEBEIDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCN2)C(C)C

Origin of Product

United States

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